molecular formula C23H24N2O4 B1207713 N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)-2-oxolanecarboxamide

N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)-2-oxolanecarboxamide

Cat. No. B1207713
M. Wt: 392.4 g/mol
InChI Key: DRLFLUODRXODNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)-2-oxolanecarboxamide is a member of quinolines.

Scientific Research Applications

Psycho- and Neurotropic Properties

  • A study explored the psycho- and neurotropic properties of novel quinolin-4-ones, finding specific compounds with sedative, anti-amnesic, anti-anxiety, and antihypoxic effects, indicating potential for further research as psychoactive compounds (Podolsky, Shtrygol’, Zubkov, 2017).

Cyclization and Biological Activity

  • Research on the cyclization of N-substituted beta-alanines, including quinoline derivatives, has been conducted, suggesting implications for novel compound synthesis with potential biological activities (Rutkauskas, Kantminienė, Beresnevieius, 2008).

Biophysical Studies

  • Novel quinoline compounds have been synthesized and studied for their binding interaction with serum albumins, indicating potential for medical and biophysical applications (Paul, Roy, Saha Sardar, Majhi, 2019).

Diuretic Properties and Polymorphism

Antimicrobial Activity

properties

Product Name

N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)-2-oxolanecarboxamide

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)oxolane-2-carboxamide

InChI

InChI=1S/C23H24N2O4/c1-15-5-7-18(8-6-15)25(23(27)21-4-3-11-29-21)14-17-12-16-13-19(28-2)9-10-20(16)24-22(17)26/h5-10,12-13,21H,3-4,11,14H2,1-2H3,(H,24,26)

InChI Key

DRLFLUODRXODNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)C(=O)C4CCCO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)-2-oxolanecarboxamide

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